molecular formula C14H10FN B046401 3-(4-Fluorophenyl)-1h-indole CAS No. 101125-32-0

3-(4-Fluorophenyl)-1h-indole

Cat. No. B046401
M. Wt: 211.23 g/mol
InChI Key: JFVIPMRWCFOHBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Fluorophenyl)-1H-indole derivatives involves various strategies, including the Staudinger [2+2] cycloaddition reaction. For example, an unprecedented diastereospecific synthesis of a related compound, (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, was achieved from a cycloaddition reaction between (E)-4-fluoro-N-((E)-3-phenylallylidene)aniline and indole ketene (Lalitha et al., 2019). This method highlights the synthetic versatility and challenges in constructing such fluorophenyl-indole frameworks.

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using crystallographic studies. For instance, the single crystal X-ray structure of the aforementioned compound confirmed its crystallization in the monoclinic space group C2/c, demonstrating the absolute cis configuration of the molecule (Lalitha et al., 2019). These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.

Scientific Research Applications

Application 1: Synthesis of Fluorinated Pyrazoles

  • Summary of Application: The compound 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole was synthesized via a visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .
  • Methods of Application: The synthesis involved the use of sodium trifluoromethanesulfinate as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) was employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
  • Results or Outcomes: The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .

Application 2: Use in Chemical Research

  • Summary of Application: 3-(4-Fluorophenyl)propionic acid is used in chemical research .
  • Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The outcomes of the research using this compound were not specified in the source .

Application 3: Synthesis of 2-Oxopiperazine Guanidine Analog

  • Summary of Application: 3-(4-Fluorophenyl)propionic acid may be used in the synthesis of 2-oxopiperazine guanidine analog .
  • Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The outcomes of the research using this compound were not specified in the source .

Application 4: Use in Chemical Research

  • Summary of Application: 3-(4-Fluorophenyl)propionic Acid is used in chemical research .
  • Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The outcomes of the research using this compound were not specified in the source .

Application 5: Synthesis of Fluorinated Compounds

  • Summary of Application: 4-Fluorocinnamic acid, which is structurally similar to “3-(4-Fluorophenyl)-1h-indole”, is used in the synthesis of various fluorinated compounds .
  • Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The outcomes of the research using this compound were not specified in the source .

Application 6: Use in Chemical Research

  • Summary of Application: 3-(4-Fluorophenyl)propionic Acid is used in chemical research .
  • Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The outcomes of the research using this compound were not specified in the source .

Safety And Hazards

Like all chemicals, indoles should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The study of indoles is a vibrant field of research due to their prevalence in nature and their wide range of biological activities. Future research will likely continue to explore the synthesis of new indole-containing compounds, their biological activities, and their potential applications in medicine and other fields .

properties

IUPAC Name

3-(4-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVIPMRWCFOHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541130
Record name 3-(4-Fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1h-indole

CAS RN

101125-32-0
Record name 3-(4-Fluorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101125-32-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
M Yamaguchi, R Hagiwara, K Gayama… - The Journal of …, 2020 - ACS Publications
A palladium–dihydroxyterphenylphosphine (DHTP) catalyst was successfully applied to the direct C3-arylation of N-unsubstituted indoles with aryl chlorides, triflates, and nonaflates. …
Number of citations: 17 pubs.acs.org
R Jardim Etchart, RS Rambo, B Lopes Abbadi… - Molecules, 2021 - mdpi.com
Tuberculosis has been described as a global health crisis since the 1990s, with an estimated 1.4 million deaths in the last year. Herein, a series of 20 1H-indoles were synthesized and …
Number of citations: 10 www.mdpi.com
CJ O'Brien, DG Droege, AY Jiu… - The Journal of …, 2018 - ACS Publications
The direct cyanomethylation of indoles at the 2- or 3-position was achieved via photoredox catalysis. The versatile nitrile synthon is introduced as a radical generated from …
Number of citations: 46 pubs.acs.org
G Liu, L Zheng, K Tian, H Wang, L Wa Chung… - CCS …, 2023 - chinesechemsoc.org
Transition metal-catalyzed asymmetric hydrogenation (AH) of unprotected indoles has mainly been applied to alkyl substituted unprotected indoles. However, the challenging aryl …
Number of citations: 8 www.chinesechemsoc.org
M Laube, W Neumann, M Scholz, P Lönnecke… - …, 2013 - Wiley Online Library
Cyclooxygenase‐2 (COX‐2) inhibitors have been the focus of medicinal chemistry efforts for years, and many compounds that exhibit high selectivity and affinity have been developed. …
NM Cury, RM Capitao, RCB de Almeida… - European journal of …, 2019 - Elsevier
Despite the success achieved in the treatment of acute lymphoblastic leukemia (ALL), the search for new drugs featuring selectivity against leukemia cells and effectiveness to prevent …
Number of citations: 17 www.sciencedirect.com
H Deng, M Huang, H Liu, H Zhang, L Liu, B Gao… - Bioorganic …, 2022 - Elsevier
The B cell lymphoma protein 2 (Bcl-2) family proteins regulate cell apoptosis by participating in the endogenous apoptosis pathway. As an important anti-apoptotic protein, Myeloid cell …
Number of citations: 2 www.sciencedirect.com
A Hrizi, M Cailler, M Romdhani-Younes, Y Carcenac… - Molecules, 2021 - mdpi.com
An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-…
Number of citations: 1 www.mdpi.com
Y Kuang, K Maeda, R Matsubara… - The Journal of Organic …, 2023 - ACS Publications
Herein, a one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives catalyzed by Pd/C is reported. The starting materials can be easily …
Number of citations: 4 pubs.acs.org
Q Wei, Y Wang, J Zhao, X Zhang, D Ma - Tetrahedron, 2020 - Elsevier
The CuCl/BFMO catalyzed coupling reaction of substituted 2-iodobenzoic acids and substituted hydrazines took place in the presence of K 2 CO 3 in DMSO at 80 C to afford N-protected …
Number of citations: 3 www.sciencedirect.com

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